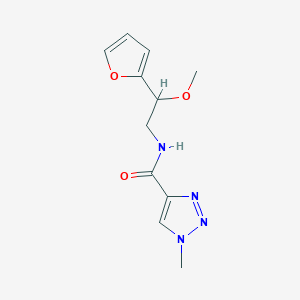

N-(2-(furan-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(furan-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a furan ring, a methoxyethyl group, and a triazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the furan-2-yl-methanol, which is then converted to the corresponding methoxyethyl derivative. This intermediate is then subjected to a click reaction with an azide to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method allows for the efficient production of the compound under controlled conditions, minimizing the formation of by-products .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(furan-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

Reduction: The triazole ring can be reduced under specific conditions to form corresponding amines.

Substitution: The methoxyethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as furan-2,5-dicarboxylic acid, amines, and substituted triazoles .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, derivatives similar to N-(2-(furan-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide have shown promising antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated that these compounds can induce apoptosis and inhibit cell proliferation through mechanisms involving the modulation of key signaling pathways such as the EGFR pathway .

Antiviral Properties

The triazole moiety has been associated with antiviral activity, particularly against viral infections like SARS-CoV-2. Compounds containing similar structural features have been identified as non-peptidomimetic inhibitors of the main protease (Mpro) of SARS-CoV-2, suggesting potential applications in treating COVID-19 .

Antimicrobial Activity

Triazole derivatives are also recognized for their broad-spectrum antimicrobial properties. Studies have shown that compounds with triazole structures can inhibit bacterial growth and show antifungal activity, making them candidates for developing new antimicrobial agents .

Antiproliferative Studies

In a study evaluating various triazole derivatives, compounds similar to this compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin against leukemia cell lines . The findings suggest that these compounds could serve as lead candidates for further development in cancer therapy.

Mechanistic Insights

Mechanistic studies have revealed that triazole-containing compounds can influence apoptotic pathways by modulating the expression of proteins involved in cell survival and death . For example, compounds were found to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic factors.

Data Table: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of N-(2-(furan-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The furan ring and triazole moiety are known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways by binding to DNA or proteins, thereby exerting its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: This compound also contains a furan ring and exhibits similar biological activities.

Furan-2-carbaldehyde: Another furan derivative used in various chemical syntheses.

Furan-2,5-dicarboxylic acid: A common oxidation product of furan derivatives.

Uniqueness

N-(2-(furan-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of a furan ring, a methoxyethyl group, and a triazole ring. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds .

Biologische Aktivität

N-(2-(furan-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and antimalarial properties. This article provides a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H14F3N5O5S, with a molecular weight of approximately 365.32 g/mol. The compound features a triazole ring, which is known for its pharmacological significance.

Antimicrobial Activity

Triazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus. For instance, studies have shown that some triazole derivatives can achieve minimum inhibitory concentrations (MIC) in the low micromolar range, demonstrating their potential as antimicrobial agents .

Anticancer Activity

The anticancer potential of triazole compounds has been extensively documented. In vitro studies have revealed that certain derivatives exhibit potent antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). For example, one study reported IC50 values for triazole derivatives ranging from 1.1 μM to 4.24 μM against these cell lines . The mechanism of action often involves the inhibition of key enzymes such as thymidylate synthase, which is crucial for DNA synthesis.

Antimalarial Activity

The antimalarial properties of triazole derivatives are also noteworthy. Recent investigations into related compounds have demonstrated effectiveness against Plasmodium falciparum, the causative agent of malaria. Compounds were evaluated for their activity both in vitro and in vivo, showing promising results with selectivity indices indicating low toxicity to mammalian cells while effectively reducing parasitemia in infected models .

Summary of Research Findings

| Activity | Cell Line/Organism | IC50/Effectiveness | Notes |

|---|---|---|---|

| Antimicrobial | E. coli, S. aureus | MIC in low µM range | Significant inhibition observed |

| Anticancer | MCF-7 | 1.1 μM | Inhibition via thymidylate synthase |

| HCT-116 | 2.6 μM | Better than standard drugs like doxorubicin | |

| HepG2 | 1.4 μM | High selectivity index | |

| Antimalarial | P. falciparum | IC50 < 5 μM | Effective in reducing parasitemia |

Case Studies

Several case studies have highlighted the potential of triazole derivatives in drug development:

- Antimicrobial Study : A series of synthesized triazoles were tested against clinical isolates of bacteria, demonstrating a clear dose-dependent response with some compounds achieving MIC values below 10 µg/mL.

- Anticancer Evaluation : In a comparative study involving multiple triazole derivatives, one compound was found to outperform traditional chemotherapeutics, indicating its potential as a lead compound for further development.

- Antimalarial Trials : In vivo studies using murine models infected with P. berghei showed that specific triazole compounds significantly lowered parasitemia levels without notable toxicity.

Eigenschaften

IUPAC Name |

N-[2-(furan-2-yl)-2-methoxyethyl]-1-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O3/c1-15-7-8(13-14-15)11(16)12-6-10(17-2)9-4-3-5-18-9/h3-5,7,10H,6H2,1-2H3,(H,12,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDEYRDZGYJIEDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCC(C2=CC=CO2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.